molecular formula C8H11ClO B12535559 Spiro[2.4]heptane-1-carbonyl chloride CAS No. 663618-26-6

Spiro[2.4]heptane-1-carbonyl chloride

Cat. No.: B12535559
CAS No.: 663618-26-6
M. Wt: 158.62 g/mol
InChI Key: ZLZNXNCLCHUQEW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Molecular Design

Spirocycles are ring systems where two rings are connected by a single common atom. tandfonline.comtandfonline.com This structural motif has garnered increasing attention in medicinal chemistry and drug discovery. bldpharm.comnih.gov The primary advantage of spirocyclic scaffolds is their inherent three-dimensional nature, which allows for the projection of functional groups into three-dimensional space. tandfonline.com This contrasts with the flat, planar structures of many traditional aromatic systems and enables more complex and precise interactions with biological targets like protein binding sites. tandfonline.com

A key metric associated with spirocycles is the "fraction of sp3 hybridized carbons" (Fsp3), which measures the three-dimensionality of a molecule. bldpharm.com The quaternary carbon at the core of spirocycles inherently increases the Fsp3 value. bldpharm.com Research has shown that a higher Fsp3 count often correlates with improved clinical success for drug candidates, partly due to better physicochemical properties. tandfonline.combldpharm.com Introducing spirocyclic systems can modulate properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. tandfonline.combldpharm.com For instance, replacing a morpholine (B109124) group with an azaspirocycle in certain compounds led to lower lipophilicity and improved metabolic stability. bldpharm.com Furthermore, the rigidity of spirocyclic systems can lock a molecule into a specific, favorable conformation, which can enhance binding efficacy and selectivity for its intended biological target. tandfonline.com

Overview of Carbonyl Chloride Chemistry and its Synthetic Utility

Carbonyl chlorides, also known as acyl chlorides, are organic compounds featuring the -C(=O)Cl functional group. wikipedia.org They are among the most reactive derivatives of carboxylic acids, from which they are typically synthesized. wikipedia.orgmasterorganicchemistry.com Common reagents used for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like PCl₃ or PCl₅. masterorganicchemistry.com

The high reactivity of the acyl chloride group makes it an exceptionally useful synthetic handle for creating a variety of other functional groups through nucleophilic acyl substitution. masterorganicchemistry.com Key reactions include:

Alcoholysis: Reaction with an alcohol to form an ester.

Aminolysis: Reaction with an amine to form an amide.

Hydrolysis: Reaction with water to revert to the carboxylic acid. masterorganicchemistry.com

Reaction with Carboxylates: Reaction with a carboxylate salt to form an acid anhydride. wikipedia.org

Furthermore, acyl chlorides are key reagents in Friedel-Crafts acylation reactions to form ketones on aromatic rings and can be converted to ketones using organocuprates or via the Weinreb ketone synthesis. wikipedia.org This versatility establishes carbonyl chlorides like Spiro[2.4]heptane-1-carbonyl chloride as valuable intermediates for elaborating a core structure into a diverse library of derivative compounds. nih.gov

Historical Development of Spiro[2.4]heptane Core Synthesis and Functionalization

The synthesis of the spiro[2.4]heptane core and its derivatives has been explored through various chemical routes. Historically, methods for creating the spiro[2.4]hepta-4,6-diene variant, a related unsaturated structure, involved the cyclialkylation of cyclopentadiene (B3395910) with reagents like 1,2-dibromoethane (B42909). researchgate.net Other approaches included the reaction of fulvenes with sulfur ylides or carbene addition reactions. researchgate.netresearchgate.net

The direct precursor to this compound is Spiro[2.4]heptane-1-carboxylic acid . sigmaaldrich.comnih.gov The synthesis of this carboxylic acid is the critical step, as the subsequent conversion to the carbonyl chloride is a standard and generally high-yielding transformation. masterorganicchemistry.com The synthesis of carboxylic acids can be achieved through several general methods, such as the oxidation of primary alcohols or aldehydes, and the carboxylation of Grignard reagents with carbon dioxide. youtube.com The functionalization of the spiro[2.4]heptane system at the C1 position to install the carboxylic acid moiety is a key challenge that dictates the accessibility of the target carbonyl chloride. Patents related to bridged spiro[2.4]heptane derivatives for pharmaceutical applications indicate that this core structure is of ongoing interest, driving the development of synthetic pathways to functionalized analogues. google.com

Research Gaps and Opportunities in this compound Investigations

While the parent spiro[2.4]heptane core and its carboxylic acid derivative are commercially available and noted in chemical databases nih.govnist.govnih.gov, a comprehensive body of research focused specifically on this compound is not readily apparent. The compound is largely recognized as a reactive building block rather than a final product with characterized applications of its own.

This points to several research gaps and opportunities:

Exploration of Reaction Scope: A systematic study of the reactivity of this compound with a diverse range of nucleophiles would be valuable. This could lead to a library of novel esters, amides, and ketones containing the spiro[2.4]heptane scaffold, whose biological or material properties could then be assessed.

Asymmetric Synthesis: The spiro[2.4]heptane core in this molecule contains stereocenters. Developing stereoselective syntheses of the parent carboxylic acid and, by extension, the carbonyl chloride would allow access to enantiomerically pure derivatives. This is particularly crucial in medicinal chemistry, where different stereoisomers can have vastly different biological activities. nih.gov

Application in Medicinal Chemistry: The favorable properties of spirocycles suggest that derivatives of this compound could be valuable for drug discovery programs. tandfonline.combldpharm.com Using it as a scaffold to build new potential therapeutic agents is a significant opportunity. For instance, it could be used to synthesize novel antagonists for receptors where a rigid, three-dimensional ligand is desired.

Polymer and Materials Science: The rigid and well-defined three-dimensional structure of the spiro[2.4]heptane unit could be incorporated into polymers or other materials to influence their macroscopic properties, such as thermal stability or morphology. The carbonyl chloride provides a convenient handle for polymerization reactions.

Data Tables

Table 1: Properties of Spiro[2.4]heptane Precursors

PropertySpiro[2.4]heptaneSpiro[2.4]heptane-1-carboxylic acid
Molecular Formula C₇H₁₂ nist.govC₈H₁₂O₂ nih.gov
Molar Mass 96.17 g/mol nih.gov140.18 g/mol nih.gov
CAS Number 185-49-9 nist.gov17202-94-7 sigmaaldrich.com
Structure A cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring at a single carbon. nist.govA spiro[2.4]heptane core with a carboxylic acid group on the cyclopropane ring. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663618-26-6

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

spiro[2.4]heptane-2-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2

InChI Key

ZLZNXNCLCHUQEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC2C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Spiro 2.4 Heptane 1 Carbonyl Chloride

Retrosynthetic Analysis for Spiro[2.4]heptane-1-carbonyl chloride

A retrosynthetic analysis of this compound begins with the disconnection of the acyl chloride to its more stable precursor, Spiro[2.4]heptane-1-carboxylic acid. sigmaaldrich.comnih.gov This transformation is a common functional group interconversion.

The subsequent analysis focuses on cleaving the C-C bonds of the spiro[2.4]heptane-1-carboxylic acid framework to identify simpler starting materials. Several strategic disconnections can be proposed:

Cyclopropanation Approach (Path A): A disconnection across the cyclopropane (B1198618) ring leads back to a methylenecyclopentane (B75326) derivative. This suggests a forward synthesis involving the cyclopropanation of a pre-existing cyclopentane (B165970) ring bearing an exocyclic double bond.

Intramolecular Cyclization Approach (Path B): Breaking one of the C-C bonds of the cyclopropane ring that is attached to the spiro-carbon suggests an intramolecular cyclization pathway. The precursor would be a cyclopentane monosubstituted at the C1 position with a side chain containing a suitable leaving group, such as 1-(2-haloethyl)cyclopentane-1-carbonitrile. wikipedia.org

Cycloalkylation Approach (Path C): A double disconnection at the spiro-center, breaking the bonds to the cyclopropane ring, points to a cycloalkylation strategy. This pathway would involve the reaction of a cyclopentanone (B42830) precursor with a 1,2-dielectrophile, such as 1,2-dibromoethane (B42909). mdpi.comnih.gov A variation involves the alkylation of cyclopentadiene (B3395910) with 1,2-dibromoethane to form spiro[2.4]hepta-4,6-diene, which can then be reduced. prezi.comresearchgate.net

This analysis highlights that the core synthetic challenge is the creation of the spirocyclic junction, for which several distinct strategies can be envisioned.

Construction of the Spiro[2.4]heptane Skeleton

The formation of the spiro[2.4]heptane core is the critical phase in the synthesis of its derivatives. Various modern and classical synthetic methods can be employed to construct this strained bicyclic system.

Cyclopropanation and Cyclopentane Ring Formation Strategies

One of the most direct methods to form the spiro[2.4]heptane skeleton is the cyclopropanation of an exocyclic double bond on a cyclopentane ring.

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgyoutube.com The reaction with a suitable substrate, such as methylenecyclopentane, proceeds via a concerted mechanism to yield the spiro[2.4]heptane core stereospecifically. youtube.commasterorganicchemistry.com

Catalytic Cyclopropanation with Diazo Compounds: The reaction of diazomethane (B1218177) with an alkene in the presence of a transition metal catalyst, such as copper or palladium compounds, is an effective method for cyclopropane formation. wikipedia.orgresearchgate.net The catalytic cyclopropanation of the structurally related spiro[2.4]hepta-4,6-diene with diazomethane has been reported to yield mono- and dicyclopropanation products, demonstrating the viability of this approach on the spiro-heptane system. researchgate.net Palladium catalysts, in particular, allow the reaction to proceed under conditions where diazomethane is generated and consumed in situ. researchgate.net

Table 1: Cyclopropanation Strategies for Spiro[2.4]heptane Core

MethodReagentsSubstrate ExampleKey FeaturesReference
Simmons-Smith ReactionCH₂I₂, Zn-Cu coupleMethylenecyclopentaneForms a zinc carbenoid; stereospecific syn-addition. libretexts.orgyoutube.commasterorganicchemistry.com
Catalytic CyclopropanationCH₂N₂, Pd or Cu catalystMethylenecyclopentaneUses highly reactive carbene intermediates; can be performed with in situ generation of diazomethane. wikipedia.orgresearchgate.net

Olefin Metathesis Approaches for Spiro[2.4]heptane Formation

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has become a powerful tool for the synthesis of various carbocyclic and heterocyclic systems, including spirocycles. researchgate.netacs.orgmdpi.com The construction of a spiro center using RCM typically involves a precursor containing two olefinic tethers attached to a single carbon atom. mdpi.com

For the synthesis of the spiro[2.4]heptane system, a hypothetical precursor such as 1-allyl-1-vinylcyclopentane could undergo RCM. However, the synthesis of such precursors can be challenging. A more general and established strategy involves the RCM of gem-diallyl compounds. While the RCM of 1,1-diallylcyclopentane would lead to a six-membered ring, the principle has been widely applied. For instance, the RCM of 3,3-diallyl oxindoles using Grubbs' first-generation catalyst proceeds smoothly to create spirocyclic oxindoles. mdpi.com This demonstrates the effectiveness of RCM in constructing spirocyclic frameworks. The reaction is known for its tolerance to a wide range of functional groups, making it a versatile synthetic strategy. acs.org

Radical-Mediated Cyclization Pathways to Spiro[2.4]heptane Derivatives

Radical cyclizations offer a powerful means to construct strained ring systems, including spirocycles, often under mild conditions. harvard.edu These reactions typically involve the formation of a radical which then adds intramolecularly to a double or triple bond.

A key strategy for forming five-membered rings is the 5-exo-trig cyclization, which is kinetically favored. harvard.edu This approach has been successfully applied to the synthesis of spiro[2.4]heptane-containing nucleoside analogs. researchgate.net In one example, a radical-mediated 5-exo-dig mode cyclization followed by a subsequent cyclopropanation step efficiently furnished the desired spiro core. researchgate.net

Another relevant method is the alkoxycarbonyl radical cyclization cascade. nih.govscilit.com This process allows for the one-step synthesis of functionalized γ-butyrolactones from homoallylic oxalate (B1200264) precursors. This methodology enables the rapid construction of spirolactones, which are structurally related to the target carboxylic acid. nih.gov The reaction proceeds via a 5-exo cyclization of an alkoxycarbonyl radical onto an alkene, generating a new carbon-centered radical that can be trapped. nih.govscilit.com

Intramolecular Cyclization and Ring-Expansion Methodologies for Spiro[2.4]heptane

Intramolecular cyclization reactions, particularly those involving nucleophilic substitution, are a cornerstone of ring synthesis. scilit.com

Intramolecular Alkylation: The formation of the spiro[2.4]heptane core can be achieved by the intramolecular cyclization of a suitably functionalized cyclopentane. This typically involves a cyclopentane ring substituted at one carbon with both a nucleophilic center (or its precursor) and a side chain containing an electrophilic center. For example, a 1-cyanocyclopentane bearing a 2-haloethyl group at the C1 position can be treated with a strong base to generate a carbanion, which then displaces the halide via a 3-exo-trig cyclization to form the cyclopropane ring. wikipedia.org

Ring-Expansion: While less common for this specific system, ring-expansion methodologies can in principle be used. These strategies involve the rearrangement of a precursor to form a larger ring. For instance, the Meinwald rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative has been used to construct a spiro[3.3]heptane core, demonstrating a strategy where the expansion of a cyclopropyl (B3062369) ring can lead to a larger spirocyclic system. nih.gov A conceptually similar pathway could potentially be designed for the spiro[2.4]heptane skeleton.

Alkylation and Cycloalkylation Techniques for Spiro[2.4]heptane Core

Classical alkylation and cycloalkylation methods provide robust and often high-yielding routes to spirocycles.

Cycloalkylation of Cyclopentadiene: A well-documented synthesis of the parent spiro[2.4]heptane skeleton involves the cycloalkylation of cyclopentadiene (CPD) with 1,2-dibromoethane. prezi.comresearchgate.net This reaction, often carried out in the presence of a strong base like sodium in liquid ammonia, yields spiro[2.4]hepta-4,6-diene. prezi.com The resulting diene can then be subjected to hydrogenation to afford the saturated spiro[2.4]heptane. This method provides direct access to the parent hydrocarbon, which would require subsequent functionalization to yield the target carboxylic acid derivative.

Dialkylation of Active Methylene (B1212753) Compounds: Another powerful strategy involves the double alkylation of a compound with an active methylene group using a 1,2-dihaloalkane. mdpi.comnih.gov For example, reacting cyclopentanone with methyl isocyanoacetate can lead to cyclopentane-1,1-diacetic acid after hydrolysis. mdpi.com While this builds a different spirocycle, the principle of using a cyclopentanone precursor is applicable. A more direct approach would be the alkylation of a cyclopentanone enolate with 1,2-dibromoethane to form the spiro[2.4]heptane-4-one, a versatile intermediate.

Table 2: Alkylation and Cycloalkylation Strategies for Spiro[2.4]heptane Core

MethodReagentsSubstrateIntermediate/ProductKey FeaturesReference
Cycloalkylation of CPD1,2-Dibromoethane, Na/NH₃CyclopentadieneSpiro[2.4]hepta-4,6-dieneForms the diene, which requires subsequent reduction. prezi.comresearchgate.net
Intramolecular DehydrohalogenationBase2-(2-Bromoalkyl)cycloalkanoneSpirocyclic ketoneForms the spirocycle via intramolecular SN2 reaction. scilit.com
Dialkylation of Ketones1,2-Dihaloalkane, BaseCyclopentanoneSpiro[2.4]heptan-4-oneBuilds the spirocycle directly onto a ketone, providing a handle for further functionalization. mdpi.comnih.gov

Functionalization to Spiro[2.4]heptane-1-carboxylic Acid

The introduction of a carboxyl group onto the spiro[2.4]heptane skeleton is a critical step. This can be achieved through several strategic approaches, including carbonylation reactions and the oxidation of a pre-functionalized precursor.

Carbonylation reactions represent a powerful method for the direct introduction of a carboxylic acid moiety by utilizing carbon monoxide (CO). These reactions typically involve the transition-metal-catalyzed carbonylation of organic halides or their equivalents. While specific literature detailing the direct carbonylation to Spiro[2.4]heptane-1-carboxylic acid is specialized, the synthesis can be projected from well-established general methods.

The process would likely start from a halogenated spiro[2.4]heptane, such as 1-bromospiro[2.4]heptane. In a typical palladium-catalyzed carbonylation, the organic halide is reacted with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The reaction proceeds through a catalytic cycle involving oxidative addition, CO insertion, and subsequent hydrolysis to yield the carboxylic acid. Formic acid esters can also serve as a source of carbon monoxide in some procedures. nih.gov

Alternative carbonylation strategies include the use of organometallic reagents derived from spiro[2.4]heptane. For instance, the corresponding organolithium or Grignard reagent could be reacted with carbon dioxide (in the form of dry ice), followed by an acidic workup to produce the target carboxylic acid. google.com

Table 1: Generalized Conditions for Carbonylation Reactions

MethodPrecursorCatalyst/ReagentKey ConditionsProduct
Palladium-Catalyzed Carbonylation1-Halospiro[2.4]heptanePd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, CO gas, BaseElevated pressure and temperatureSpiro[2.4]heptane-1-carboxylic acid
Carboxylation of Organometallic Reagent1-Halospiro[2.4]heptaneMg for Grignard or Li for Organolithium, then CO₂ (dry ice)Anhydrous ether solvent, low temperature, followed by acid workupSpiro[2.4]heptane-1-carboxylic acid

Oxidation provides another reliable route to Spiro[2.4]heptane-1-carboxylic acid, typically starting from a precursor with a carbon atom at the desired position already in a lower oxidation state, such as a primary alcohol or an aldehyde. The oxidation of a primary alcohol, spiro[2.4]heptan-1-ylmethanol, is a common and effective strategy.

Strong oxidizing agents are required to convert a primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromium trioxide in sulfuric acid) are capable of performing this transformation. google.com The reaction involves the oxidation of the alcohol first to an aldehyde, which is then further oxidized in situ to the carboxylic acid. The choice of solvent and reaction temperature is crucial to ensure complete oxidation and to minimize side reactions.

Table 2: Common Oxidation Reagents for Primary Alcohols

ReagentTypical ConditionsDescription
Potassium Permanganate (KMnO₄)Basic, aqueous solution, then acidifyA strong and cost-effective oxidizing agent.
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone solvent, typically at 0°C to room temperatureA powerful oxidant, providing rapid and clean conversion. google.com
Potassium Dichromate (K₂Cr₂O₇)Acidic solution (e.g., H₂SO₄), heatA classic strong oxidizing agent for converting primary alcohols to carboxylic acids. google.com

Conversion of Spiro[2.4]heptane-1-carboxylic Acid to this compound

The transformation of a carboxylic acid into an acyl chloride is a fundamental reaction in organic synthesis, as it activates the carboxyl group for further reactions, such as amide or ester formation. This conversion is accomplished using various chlorinating agents, with the most common being thionyl chloride, phosphorus halides, and oxalyl chloride.

Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides due to its efficiency and the convenient removal of byproducts. nih.gov The reaction of Spiro[2.4]heptane-1-carboxylic acid with thionyl chloride produces this compound, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which are easily removed from the reaction mixture. sigmaaldrich.comacs.org

The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion displaces the chlorosulfite group, which then decomposes to SO₂ and HCl. sigmaaldrich.com The reaction can be performed neat or in an inert solvent like toluene, and it is often accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF). sigmaaldrich.com

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for the synthesis of acyl chlorides from carboxylic acids. nih.gov

When using phosphorus pentachloride, one mole of the carboxylic acid reacts with one mole of PCl₅ to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. With phosphorus trichloride, three moles of the carboxylic acid are required for every mole of PCl₃, producing three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃). The choice between PCl₃ and PCl₅ can depend on the desired stoichiometry and the ease of separating the byproducts from the desired acyl chloride.

Oxalyl chloride is another excellent reagent for this transformation, often preferred for its mild reaction conditions and volatile byproducts. nih.gov The reaction with Spiro[2.4]heptane-1-carboxylic acid would proceed smoothly to yield the target carbonyl chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases, which simplifies the purification of the product.

This reaction is often catalyzed by N,N-dimethylformamide (DMF). The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. Compared to thionyl chloride, oxalyl chloride is considered a milder and more selective reagent.

Table 3: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

ReagentFormulaByproductsKey Advantages
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Volatile byproducts, cost-effective. nih.gov
Phosphorus PentachloridePCl₅POCl₃(l), HCl(g)Effective, solid reagent that is easy to handle.
Phosphorus TrichloridePCl₃H₃PO₃(s)Useful when a solid byproduct is preferred for separation. nih.gov
Oxalyl Chloride(COCl)₂CO(g), CO₂(g), HCl(g)Very mild conditions, all byproducts are gaseous, high purity of product.

Reactivity Profiles and Mechanistic Investigations of Spiro 2.4 Heptane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in Spiro[2.4]heptane-1-carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.

Aminolysis for the Synthesis of Spiro[2.4]heptane-1-carboxamides

The reaction of this compound with ammonia, primary amines, or secondary amines is expected to readily afford the corresponding spiro[2.4]heptane-1-carboxamides. This reaction, known as aminolysis, is typically fast and exothermic. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation of the nitrogen and elimination of the chloride ion. To neutralize the HCl byproduct, a second equivalent of the amine or a non-nucleophilic base is generally used.

General Reaction Scheme:

While specific research on the aminolysis of this compound is not extensively documented, the synthesis of various amides from related acyl chlorides is a standard and efficient transformation in organic synthesis.

Table 1: Representative Aminolysis Reactions of this compound (Note: The following are predicted products based on general reactivity. Specific yields and conditions are not available in the literature.)

Amine ReactantPredicted Product
Ammonia (NH₃)Spiro[2.4]heptane-1-carboxamide
Methylamine (CH₃NH₂)N-methyl-spiro[2.4]heptane-1-carboxamide
Diethylamine ((CH₃CH₂)₂NH)N,N-diethyl-spiro[2.4]heptane-1-carboxamide
Aniline (C₆H₅NH₂)N-phenyl-spiro[2.4]heptane-1-carboxamide

Alcoholysis for the Formation of Spiro[2.4]heptane-1-carboxylates

The reaction of this compound with alcohols, a process known as alcoholysis, is expected to yield the corresponding spiro[2.4]heptane-1-carboxylate esters. This reaction typically proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced. The mechanism is analogous to aminolysis, with the alcohol acting as the nucleophile.

General Reaction Scheme:

Table 2: Representative Alcoholysis Reactions of this compound (Note: The following are predicted products based on general reactivity. Specific yields and conditions are not available in the literature.)

Alcohol ReactantPredicted Product
Methanol (CH₃OH)Methyl spiro[2.4]heptane-1-carboxylate
Ethanol (CH₃CH₂OH)Ethyl spiro[2.4]heptane-1-carboxylate
Isopropanol ((CH₃)₂CHOH)Isopropyl spiro[2.4]heptane-1-carboxylate
Phenol (C₆H₅OH)Phenyl spiro[2.4]heptane-1-carboxylate

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium) for Ketone/Alcohol Synthesis

The reaction of this compound with organometallic reagents is a powerful tool for carbon-carbon bond formation. With less reactive organometallic reagents, such as organocadmium or organocuprates (Gilman reagents), the reaction can often be stopped at the ketone stage. However, with more reactive reagents like Grignard or organolithium reagents, the initially formed ketone is typically attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.

Reaction with Gilman Reagents (to form ketones):

Reaction with Grignard Reagents (to form tertiary alcohols):

Table 3: Predicted Products from Reactions with Organometallic Reagents (Note: The following are predicted products based on general reactivity. Specific yields and conditions are not available in the literature.)

Organometallic ReagentPredicted Major Product
Lithium dimethylcuprate ((CH₃)₂CuLi)1-(Spiro[2.4]heptan-1-yl)ethan-1-one
Methylmagnesium bromide (CH₃MgBr)2-(Spiro[2.4]heptan-1-yl)propan-2-ol
Phenyllithium (C₆H₅Li)(Spiro[2.4]heptan-1-yl)diphenylmethanol

Hydrolysis and Regeneration of Spiro[2.4]heptane-1-carboxylic Acid

Acyl chlorides are readily hydrolyzed by water to the corresponding carboxylic acids. This reaction is typically vigorous and exothermic. The hydrolysis of this compound would regenerate Spiro[2.4]heptane-1-carboxylic acid. This reaction is often a nuisance when handling acyl chlorides, which require anhydrous conditions for storage and use. The mechanism involves the nucleophilic attack of water on the carbonyl carbon, followed by deprotonation and elimination of the chloride ion. youtube.com

General Reaction Scheme:

Acylation Reactions Utilizing this compound

This compound can be used as an acylating agent to introduce the spiro[2.4]heptanoyl group onto other molecules.

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Systems

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. organic-chemistry.org In this reaction, this compound would react with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl spiro[2.4]heptyl ketone. organic-chemistry.org The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, making the carbonyl carbon a more potent electrophile (an acylium ion). chemistrysteps.comyoutube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion. chemistrysteps.comyoutube.com A subsequent deprotonation restores the aromaticity of the ring. A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, thus preventing polyacylation. organic-chemistry.org

General Reaction Scheme:

Cross-Coupling Reactions (e.g., Suzuki-Miyaura for Ketone Synthesis)

The acyl chloride functionality in this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. One of the most powerful of these methods is the Suzuki-Miyaura coupling, which utilizes organoboron compounds to introduce a variety of organic substituents, leading to the synthesis of ketones.

In a typical Suzuki-Miyaura reaction, this compound would react with an organoboronic acid or its ester in the presence of a palladium catalyst and a base. The catalytic cycle is initiated by the oxidative addition of the acyl chloride to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the corresponding ketone and regenerate the palladium(0) catalyst. Acyl chlorides are known to be effective electrophiles in Suzuki-Miyaura cross-couplings for the synthesis of aryl ketones. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: Suzuki-Miyaura Coupling for Ketone Synthesis

Where R can be an aryl, vinyl, or alkyl group.

The reaction conditions are critical for achieving high yields and selectivity. A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates being coupled.

Below is an interactive data table with representative data for the Suzuki-Miyaura coupling of a generic acyl chloride, illustrating the types of conditions and potential outcomes.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O8085
PdCl₂(dppf)dppfCs₂CO₃Dioxane10092
Pd(OAc)₂SPhosK₃PO₄THF6088

This table presents representative data for Suzuki-Miyaura reactions of acyl chlorides and is for illustrative purposes.

Reduction Pathways of the Carbonyl Chloride Moiety

The carbonyl chloride group of this compound can be readily reduced to either the corresponding aldehyde or primary alcohol, depending on the choice of reducing agent and reaction conditions.

Selective reduction of an acyl chloride to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the alcohol. chemistrysteps.comyoutube.com A common and effective reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is less reactive than lithium aluminum hydride (LiAlH₄) and allows for the isolation of the aldehyde as the final product. chemistrysteps.com

The reaction is typically carried out at low temperatures, such as -78 °C, to enhance selectivity. chemistrysteps.com

Scheme 2: Reduction to Spiro[2.4]heptane-1-carbaldehyde

The table below shows typical conditions for the selective reduction of an acyl chloride to an aldehyde.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
LiAlH(Ot-Bu)₃THF-78280
DIBAL-HToluene-781.575

This table presents representative data for the reduction of acyl chlorides to aldehydes and is for illustrative purposes.

For the complete reduction of the carbonyl chloride to the primary alcohol, spiro[2.4]heptane-1-methanol, a stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. chemistrysteps.comyoutube.com The reaction typically proceeds through an aldehyde intermediate, which is rapidly reduced further to the alcohol. chemistrysteps.com

Scheme 3: Reduction to Spiro[2.4]heptane-1-methanol

The following table provides representative conditions for the reduction of an acyl chloride to a primary alcohol.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
LiAlH₄THF0 to rt195
NaBH₄THF/H₂O0 to rt290

This table presents representative data for the reduction of acyl chlorides to primary alcohols and is for illustrative purposes.

Intramolecular Transformations and Cyclization Reactions

The presence of both the reactive acyl chloride and the strained cyclopropane (B1198618) ring within the spiro[2.4]heptane system allows for a range of intramolecular reactions, leading to the formation of complex cyclic structures.

This compound can serve as a precursor for the synthesis of novel spiro-fused heterocyclic compounds. nih.govmdpi.comsemanticscholar.org Intramolecular cyclization can be initiated by reacting the acyl chloride with a nucleophile that is tethered to the spirocyclic core or by introducing a suitable functional group that can undergo a subsequent cyclization reaction. For instance, conversion of the carbonyl chloride to a derivative containing a nucleophilic group could facilitate an intramolecular attack on the spiro[2.4]heptane system. The construction of heterocyclic systems often involves the formation of a carbon-heteroatom bond through intramolecular cyclization. quimicaorganica.org

The three-membered ring of the spiro[2.4]heptane moiety is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain. nih.gov These reactions can be promoted by acids, bases, or transition metals. nih.govrsc.org In the context of this compound, the reactivity of the acyl chloride can be coupled with the ring-opening of the cyclopropane. For example, under acidic conditions, protonation of the carbonyl group could facilitate a nucleophilic attack that leads to the opening of the cyclopropane ring. nih.govlookchem.com The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation or the site of nucleophilic attack.

Spectroscopic and Structural Elucidation of Spiro 2.4 Heptane 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecular structure can be assembled.

¹H NMR Chemical Shift and Coupling Constant Analysis

The protons on the cyclopropane (B1198618) ring are anticipated to appear at relatively high field, a characteristic feature attributed to the diamagnetic anisotropy of the three-membered ring. researchgate.net The methine proton at C1, being adjacent to the electron-withdrawing carbonyl chloride group, will be the most deshielded of the cyclopropyl (B3062369) protons. The protons on the cyclopentane (B165970) ring would resonate in the typical aliphatic region, with some dispersion due to their diastereotopic nature.

Predicted ¹H NMR Data for Spiro[2.4]heptane-1-carbonyl chloride

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H12.0 - 2.5dddJ(H1-H2cis) ≈ 8.0, J(H1-H2trans) ≈ 5.0, J(H1-H7) ≈ 4.0
H2 (cis to COCl)1.2 - 1.5m-
H2 (trans to COCl)0.8 - 1.2m-
H4, H5, H6, H71.4 - 1.9m-

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

The coupling constants (J-values) are particularly informative for determining the stereochemistry. For instance, the vicinal coupling constants between protons on the cyclopropane ring are expected to show that cis couplings are generally larger than trans couplings.

¹³C NMR Chemical Shift and Multiplicity

The ¹³C NMR spectrum provides crucial information about the number of non-equivalent carbons and their chemical environment. The carbonyl carbon of the acyl chloride group is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl oxygen and the chlorine atom. libretexts.org The spiro carbon (C3) is a unique quaternary carbon and will appear as a singlet in a proton-decoupled spectrum. The carbons of the cyclopropane ring are expected to be significantly shielded, appearing at high field. docbrown.info

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Multiplicity (Proton-Coupled)
C=O170 - 175s
C135 - 45d
C215 - 25t
C330 - 40s
C4, C730 - 40t
C5, C625 - 35t

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity within the cyclopentane ring and to connect the cyclopropyl protons to each other. For example, cross-peaks would be expected between H1 and the two H2 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to H1 would show a correlation to the carbon signal of C1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.edu HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the proton at C1 would be expected to show a correlation to the carbonyl carbon, and the protons on C4 and C7 would show correlations to the spiro carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry. science.gov In the case of this compound, NOESY could be used to determine the relative orientation of the carbonyl chloride group with respect to the cyclopentane ring by observing NOEs between the cyclopropyl protons and the protons on the cyclopentane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Carbonyl Stretching Frequencies of the Acyl Chloride Group

The most prominent feature in the IR spectrum of this compound is expected to be the very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. Acyl chlorides are known to have one of the highest carbonyl stretching frequencies among common carbonyl compounds. libretexts.org This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. For aliphatic acyl chlorides, this band typically appears in the range of 1810-1775 cm⁻¹. uobabylon.edu.iq

Predicted IR Absorption for the Carbonyl Group

Functional GroupPredicted Stretching Frequency (cm⁻¹)Intensity
Acyl Chloride (C=O)1790 - 1815Strong

Note: The exact position can be influenced by the conformation of the molecule and the solvent used for analysis.

Characteristic Vibrations of the Spiro[2.4]heptane System

The spiro[2.4]heptane framework also gives rise to characteristic IR absorptions. The C-H stretching vibrations of the aliphatic CH and CH₂ groups in the cyclopentane and cyclopropane rings will appear in the region of 3000-2850 cm⁻¹. uomustansiriyah.edu.iq The C-H stretching vibrations of the cyclopropane ring may appear at slightly higher wavenumbers (around 3100-3000 cm⁻¹) compared to the cyclopentane ring, which is a characteristic feature of C-H bonds on a three-membered ring. The various C-C bond stretching and CH₂ bending (scissoring, rocking, wagging, and twisting) vibrations of the spirocyclic system will produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. Furthermore, the analysis of fragmentation patterns provides valuable insights into the molecule's structure.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of a compound's elemental formula. For this compound, HRMS would be crucial in confirming its molecular formula of C8H11ClO. The expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, chlorine, and oxygen.

Table 1: Predicted HRMS Data for Spiro[2.4]heptane-1-carboxylic Acid Adducts unamur.beuni.lu

AdductPredicted m/z
[M+H]+141.09100
[M+Na]+163.07294
[M-H]-139.07644
[M+NH4]+158.11754
[M+K]+179.04688
[M+H-H2O]+123.08098

This table is based on predicted data for spiro[2.4]heptane-1-carboxylic acid and serves as a reference.

The fragmentation of this compound in a mass spectrometer would be expected to follow characteristic pathways for acyl chlorides and spiroalkanes. libretexts.orgyoutube.com Upon electron ionization, the initial event would be the formation of a molecular ion ([M]•+).

A prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. For this compound, this would result in a significant peak corresponding to the [M-Cl]+ fragment.

Another expected fragmentation involves the cleavage of bonds within the spirocyclic system. The strained cyclopropane ring is susceptible to ring-opening reactions, leading to various hydrocarbon fragments. Cleavage of the C-C bonds adjacent to the carbonyl group is also a common fragmentation pattern for carbonyl compounds. libretexts.org The fragmentation of the spiro[2.4]heptane core itself would likely lead to a series of peaks corresponding to the loss of ethylene (B1197577) (C2H4) or other small hydrocarbon units from the five-membered ring.

While a specific mass spectrum for this compound is not available, the mass spectrum of a related compound, Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-, shows a complex fragmentation pattern indicative of the rearrangement and cleavage of the spirocyclic core. researchgate.netnist.gov

X-ray Crystallography for Absolute and Relative Configuration Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about both the relative and absolute configuration of chiral molecules. nih.gov For derivatives of this compound that are chiral and can be crystallized, this technique would be invaluable.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

In the context of spiro[2.4]heptane derivatives, X-ray crystallography could be used to:

Determine the relative stereochemistry of substituents on the spirocyclic framework.

Establish the absolute configuration of a chiral derivative, often by using anomalous dispersion effects, especially if a heavy atom is present in the structure. nih.gov

While no specific X-ray crystallographic studies of this compound derivatives were found in the reviewed literature, studies on other spirocyclic compounds, such as spiropyrans and spirooxazines, demonstrate the power of this technique in elucidating their complex three-dimensional structures. unamur.be For instance, X-ray analysis of spiro-derivatives of cyclotriphosphazatriene has been used to compare bond angles and lengths and understand hydrogen bonding networks. tandfonline.com Similarly, the crystal structure of spirooxindole derivatives has been established by single-crystal X-ray analysis. researchgate.net

Chiroptical Spectroscopy (e.g., ECD) for Chiral Derivatives

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are powerful for investigating the stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

For chiral derivatives of this compound, ECD spectroscopy could be used to:

Determine the absolute configuration by comparing the experimental ECD spectrum with that predicted by quantum mechanical calculations. researchgate.netacs.org

Monitor stereochemical changes during chemical reactions.

Assess the enantiomeric purity of a sample. nih.gov

The ECD spectrum is highly sensitive to the conformation of the molecule. researchgate.net Therefore, for flexible derivatives, a combination of conformational analysis and ECD calculations is necessary for an accurate assignment of the absolute configuration. The exciton (B1674681) chirality method (ECM) is a well-established approach within ECD for assigning the absolute configuration of molecules containing two or more interacting chromophores. nih.gov

Although no specific ECD studies on chiral derivatives of this compound were identified in the literature, the general principles of ECD are widely applied to determine the absolute configuration of various natural products and chiral organic compounds. nih.gov

Computational and Theoretical Chemistry Studies of Spiro 2.4 Heptane 1 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations solve approximations of the Schrödinger equation, providing information on electron distribution, molecular orbital energies, and optimized geometries. nih.gov

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for calculating the properties of organic molecules. nist.gov It is favored for its balance of computational cost and accuracy, making it suitable for systems of moderate size. researchgate.net DFT methods calculate the total energy of a system based on its electron density, which is a function of spatial coordinates, rather than the more complex many-electron wavefunction. chemistrysteps.com

While specific DFT studies on Spiro[2.4]heptane-1-carbonyl chloride are not prominent in publicly available literature, the methodology can be described based on its application to related structures like the parent spiro[2.4]heptane. libretexts.org For such a calculation, a variety of functionals (e.g., B3LYP, PBE, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be chosen. chemistrysteps.comacs.org The process involves a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms, resulting in the prediction of the ground state geometry. acs.org

Table 1: Representative Theoretical Parameters for Spiroalkane Geometries Note: This table presents typical parameters calculated for the parent spiro[2.4]heptane using DFT methods, as specific data for the carbonyl chloride derivative is not available. The values serve as a baseline for understanding the core spirocyclic structure.

ParameterDescriptionTypical Calculated Value
Bond Lengths
C-C (cyclopropane)Carbon-carbon bond within the three-membered ring~1.51 Å
C-C (cyclopentane)Carbon-carbon bond within the five-membered ring~1.54 Å
C-HCarbon-hydrogen bond length~1.09 Å
Bond Angles
C-C-C (cyclopentane)Internal angle in the five-membered ring~104-106°
H-C-HAngle between hydrogens on a methylene (B1212753) group~107-109°

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), aim to solve the electronic Schrödinger equation more rigorously than DFT, often at a higher computational cost. chemistrysteps.comresearchgate.net They are frequently used to obtain highly accurate energies and to benchmark other methods. chemspider.com

High-level ab initio calculations have been performed on the parent spiro[2.4]heptane and other small spiroalkanes to study their unique bonding situations and strain effects. libretexts.org For this compound, such calculations would provide a more precise description of the electronic structure. This would be particularly useful for characterizing the nature of the bonding in the highly strained cyclopropane (B1198618) ring and understanding the electronic influence of the electron-withdrawing carbonyl chloride substituent. Properties like dipole moment, polarizability, and precise orbital energies would be determined with high confidence.

Conformational Analysis and Energy Landscape Exploration of this compound

The three-dimensional structure of non-rigid molecules is not static. Conformational analysis involves studying the different spatial arrangements (conformers) a molecule can adopt through rotation around single bonds and the relative energies associated with them. nist.gov

The Spiro[2.4]heptane system is inherently strained due to the presence of the cyclopropane and cyclopentane (B165970) rings. Ring strain arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain. Computational methods are essential for quantifying this strain energy. The strain energy is typically calculated using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, isolating the strain effect.

While the cyclopropane ring is rigid, the five-membered cyclopentane ring in spiro[2.4]heptane is flexible and can adopt several non-planar conformations, most notably the "envelope" and "twist" forms. Computational modeling, using methods like molecular mechanics or DFT, can be used to explore the potential energy surface and identify the most stable conformers.

In the envelope conformation, four of the carbon atoms in the cyclopentane ring are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformers are typically separated by low energy barriers.

For this compound, the presence of the substituent on the cyclopropane ring will influence the conformational preference of the adjacent cyclopentane ring. Although specific energetic data is not available, computational analysis would likely show that the bulk of the cyclopentane ring will orient itself to minimize steric interactions with the carbonyl chloride group. Furthermore, the carbonyl chloride group itself has rotational freedom around the C-C bond connecting it to the ring, leading to different rotamers with distinct energies that a computational study could quantify.

Reaction Mechanism Elucidation via Transition State Modeling

This compound, as an acyl chloride, is expected to be a reactive electrophile. Its primary reactions involve nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion.

Computational chemistry is a powerful tool for elucidating the detailed pathways of such reactions. By modeling the potential energy surface that connects reactants to products, researchers can identify intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

For the reaction of this compound with a nucleophile (e.g., water or an alcohol), the mechanism is expected to be a two-step addition-elimination process.

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

Elimination: The C=O double bond reforms, and the chloride ion is expelled as a leaving group.

Transition state modeling using DFT or ab initio methods would calculate the geometries and energies of the transition states for both the nucleophilic attack and the departure of the leaving group. Such studies can reveal whether the formation of the tetrahedral intermediate or its collapse is the rate-determining step. This level of mechanistic detail is critical for understanding and predicting the reactivity of the compound.

Prediction of Reaction Pathways and Selectivity (Regio-, Chemo-, Stereoselectivity)

At present, there are no specific studies in the scientific literature that computationally predict the regio-, chemo-, and stereoselectivity of reactions involving this compound.

Theoretical investigations would typically employ quantum mechanical calculations to model the interactions of this compound with various reagents. For instance, in reactions with nucleophiles, computational models could predict whether the attack will occur at the carbonyl carbon, leading to substitution of the chloride, or potentially at the spirocyclic core under certain conditions.

In the context of stereoselectivity, the chiral nature of this compound makes the prediction of diastereomeric or enantiomeric outcomes crucial. Computational approaches could model the transition states for the formation of different stereoisomers, allowing for a prediction of the most likely product.

Calculation of Activation Energies and Reaction Rates

The calculation of activation energies and reaction rates provides quantitative insight into the feasibility and kinetics of a chemical transformation. Currently, no published data exists detailing the calculated activation energies for reactions of this compound.

Standard computational protocols would involve locating the transition state structures for proposed reaction mechanisms. The energy difference between the reactants and the transition state would yield the activation energy (Ea). This data, in conjunction with transition state theory, can be used to estimate reaction rate constants. Such calculations would be instrumental in comparing competing reaction pathways and understanding the influence of the spirocyclic strain on reactivity.

Prediction of Spectroscopic Parameters

Computational spectroscopy is a powerful tool for structure elucidation and characterization. Theoretical predictions of spectroscopic parameters for this compound would be highly beneficial, but specific studies are not available.

Computational Prediction of NMR Chemical Shifts

There is no specific literature detailing the computational prediction of NMR chemical shifts for this compound.

The standard methodology for predicting NMR spectra involves geometry optimization of the molecule followed by the application of methods like Gauge-Including Atomic Orbitals (GIAO) within a Density Functional Theory (DFT) framework. The calculated magnetic shielding tensors are then converted to chemical shifts. Such predictions would aid in the assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives.

A hypothetical data table for predicted NMR shifts is presented below to illustrate the expected output of such a study.

Table 1: Hypothetical Computationally Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted ¹³C Chemical Shift (ppm)Attached ProtonsPredicted ¹H Chemical Shift (ppm)
1N/AC1-HN/A
2N/AC2-H₂, C2-H₂'N/A
3N/AC3-H₂, C3-H₂'N/A
4N/AC4-H₂, C4-H₂'N/A
5N/AC5-H₂, C5-H₂'N/A
6N/AC6-H₂, C6-H₂'N/A
7N/AC7-H₂, C7-H₂'N/A
C=ON/A--
Note: This table is for illustrative purposes only and does not contain actual research data.

Theoretical IR and Raman Spectra Simulation

Specific theoretical simulations of the IR and Raman spectra for this compound have not been reported in the scientific literature.

Computational methods, typically at the DFT level of theory, are used to calculate the vibrational frequencies and intensities of a molecule. These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the identification of characteristic vibrational modes. For this compound, key predicted vibrations would include the C=O stretch of the acyl chloride and various C-H and C-C stretching and bending modes of the spirocyclic framework.

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
C=O StretchN/AN/AN/A
C-Cl StretchN/AN/AN/A
Spirocycle C-C StretchN/AN/AN/A
CH₂ ScissoringN/AN/AN/A
Note: This table is for illustrative purposes only and does not contain actual research data.

Applications of Spiro 2.4 Heptane 1 Carbonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent strain and distinct geometry of the spiro[2.4]heptane framework make it an attractive scaffold for the design of novel organic molecules. Spiro[2.4]heptane-1-carbonyl chloride serves as a key starting material for introducing this unique structural motif into a variety of molecular backbones.

Synthesis of Novel Spirocyclic Frameworks and Heterocycles

This compound is a versatile reagent for the synthesis of more elaborate spirocyclic systems and for the introduction of the spiro[2.4]heptane moiety into heterocyclic structures. The acyl chloride functionality provides a reactive handle for a wide range of chemical transformations.

One of the primary applications is in the synthesis of spiro-amides and esters through reactions with amines and alcohols, respectively. These reactions proceed readily, attaching the spiro[2.4]heptane unit to other molecular fragments. youtube.comlibretexts.org For instance, the reaction with primary or secondary amines leads to the formation of the corresponding N-substituted spiro[2.4]heptane-1-carboxamides. libretexts.orggoogle.com These amide derivatives can themselves be precursors to more complex heterocyclic systems through subsequent intramolecular cyclization reactions.

The synthesis of novel spiro heterocyclic steroids has been an area of significant interest in medicinal chemistry, and while direct use of this compound is not extensively documented, the principles of spiro-heterocycle formation are well-established. nih.govbeilstein-journals.org For example, the acyl chloride could be used to acylate a suitable functional group on a steroid backbone, followed by cyclization to form a spiro-heterocyclic steroid derivative. The unique spiro[2.4]heptane moiety can influence the pharmacological properties of the resulting hybrid molecule. nih.gov

Furthermore, the this compound can be converted to other reactive intermediates, such as the corresponding azide (B81097) or isocyanate, which can then participate in cycloaddition reactions to form various nitrogen-containing heterocycles. The spiro[2.4]hepta-4,6-diene skeleton, a related structure, has been shown to be a key moiety in a number of biologically active compounds, highlighting the importance of the spiro[2.4]heptane framework in drug discovery. researchgate.net

A notable example of a biologically active molecule containing a related spiro[2.4]heptane core is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir. mdpi.com This underscores the significance of this structural motif in the development of pharmaceuticals.

Reactant Reaction Type Product Class Significance
AminesAcylationSpiro[2.4]heptane-1-carboxamidesPrecursors to complex heterocycles, potential bioactive molecules
AlcoholsAcylationSpiro[2.4]heptane-1-carboxylatesIntroduction of the spiro motif into various scaffolds
Azide (derived)CycloadditionNitrogen-containing heterocyclesBuilding blocks for medicinal chemistry
Isocyanate (derived)CycloadditionNitrogen-containing heterocyclesVersatile intermediates for drug discovery

Construction of Polycyclic Systems Incorporating the Spiro[2.4]heptane Moiety

The spiro[2.4]heptane unit can also be incorporated into larger polycyclic systems, leading to molecules with unique three-dimensional topologies. Friedel-Crafts acylation is a powerful method for attaching the spiro[2.4]heptanecarbonyl group to aromatic rings, thereby creating a new carbon-carbon bond and forming a ketone. organic-chemistry.orgsaskoer.canih.gov This reaction, typically catalyzed by a Lewis acid like aluminum chloride, allows for the fusion of the spiro[2.4]heptane moiety onto an aromatic core, which can be a part of a larger polycyclic framework. organic-chemistry.orgyoutube.comyoutube.com

The resulting aryl spiro[2.4]heptyl ketones can undergo further transformations. For example, the ketone functionality can be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing access to polycyclic systems with a spiro[2.4]heptylmethyl substituent. youtube.com Alternatively, the ketone can serve as a handle for further annulation reactions, leading to the construction of additional rings.

While specific examples utilizing this compound in the synthesis of complex polycyclic natural products are not abundant in the literature, the general strategies for constructing such systems are well-established. The unique conformational constraints imposed by the spiro[2.4]heptane unit can be exploited to influence the stereochemical outcome of subsequent reactions in the synthesis of complex polycyclic targets. The synthesis of bridged spiro[2.4]heptane derivatives for use as pharmaceutical compounds has been described in patent literature, indicating the interest in such complex polycyclic systems. google.com

Enantioselective and Diastereoselective Synthesis

The presence of a stereocenter at the C1 position of the spiro[2.4]heptane ring makes this molecule a valuable target and tool for stereoselective synthesis.

Asymmetric Synthesis of Chiral Spiro[2.4]heptane Derivatives

The synthesis of enantiomerically pure spiro[2.4]heptane derivatives is of significant importance, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. While the direct asymmetric synthesis of this compound is not widely reported, methods for obtaining chiral spiro[2.4]heptane carboxylic acids have been explored.

One common approach is the resolution of racemic spiro[2.4]heptane-1-carboxylic acid. libretexts.orgnih.gov This can be achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts yields the individual enantiomers of the carboxylic acid, which can then be converted to the corresponding acyl chloride. libretexts.org

Alternatively, asymmetric synthesis methodologies can be employed to directly produce chiral spiro[2.4]heptane derivatives. For example, the asymmetric cyclopropanation of a suitable cyclopentene (B43876) precursor using a chiral catalyst could, in principle, lead to an enantiomerically enriched spiro[2.4]heptane system. The synthesis of chiral spiro compounds through organocatalytic cascade reactions has been demonstrated for other spirocyclic systems and could potentially be adapted for the synthesis of spiro[2.4]heptane derivatives. rsc.org

Control of Stereochemistry in Acylation Reactions

When this compound is used as a chiral building block, the stereochemistry at the C1 position can influence the stereochemical outcome of subsequent reactions. In acylation reactions with prochiral nucleophiles, the chiral spiro[2.4]heptane moiety can act as a chiral auxiliary, inducing diastereoselectivity in the formation of new stereocenters.

The rigid and well-defined conformation of the spiro[2.4]heptane framework can create a chiral environment that favors the approach of the nucleophile from one face of the acyl chloride over the other. This facial selectivity can lead to the preferential formation of one diastereomer. The degree of diastereoselectivity will depend on the nature of the nucleophile, the reaction conditions, and the specific stereochemistry of the spiro[2.4]heptane derivative.

While specific studies on the diastereoselective acylation reactions of this compound are limited, the principles of stereocontrol using chiral acylating agents are well-established in organic synthesis. Such strategies are crucial for the construction of stereochemically complex molecules, including many natural products and pharmaceuticals. The diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been reported, demonstrating that stereocontrol in the synthesis of spiro compounds is achievable. mdpi.com

Precursor for Advanced Materials and Specialty Chemicals

The unique structural and physical properties endowed by the spiro[2.4]heptane unit make it an interesting component for the development of advanced materials and specialty chemicals. The reactivity of the acyl chloride group allows for the incorporation of this moiety into a wide range of molecular structures.

The introduction of the rigid and compact spiro[2.4]heptane scaffold can influence the physical properties of polymers, such as their thermal stability, glass transition temperature, and mechanical strength. Polymerization of monomers containing the spiro[2.4]heptane unit, which could be synthesized from the corresponding acyl chloride, could lead to materials with novel properties. Spiro[2.4]hepta-4,6-diene has been used to prepare practically useful polymer materials. researchgate.net

In the realm of specialty chemicals, the spiro[2.4]heptane framework is found in some fragrance compounds. The shape and rigidity of the molecule can influence its olfactory properties. While direct applications of this compound in this area are not prominent, its derivatives could potentially be explored as new fragrance ingredients.

Development of Monomers for Polymer Synthesis

The spiro[2.4]heptane moiety, when incorporated into a polymer backbone, can significantly influence the material's properties. The rigid and compact nature of this scaffold can enhance thermal stability, and modify solubility and mechanical strength. This compound is a key intermediate for the synthesis of monomers that can be polymerized to create polymers with these desirable characteristics.

The general strategy involves the reaction of this compound with molecules containing functional groups amenable to polymerization, such as hydroxyl or amino groups. For instance, the reaction with a diol or a diamine would yield a monomer with two ester or two amide linkages, respectively. These monomers can then undergo step-growth polymerization to form polyesters or polyamides.

Table 1: Hypothetical Monomers Derived from this compound

ReactantResulting MonomerPotential Polymer Type
Ethylene (B1197577) glycolBis(2-hydroxyethyl) spiro[2.4]heptane-1,1'-dicarboxylatePolyester
1,4-PhenylenediamineN,N'-(p-Phenylene)bis(spiro[2.4]heptane-1-carboxamide)Polyamide
4-Aminophenol4-((Spiro[2.4]heptane-1-carbonyl)amino)phenyl spiro[2.4]heptane-1-carboxylatePolyesteramide

While specific examples of polymerization using monomers derived directly from this compound are not extensively documented in publicly available literature, the synthesis of polymers from related spirocyclic dienes, such as spiro[2.4]hepta-4,6-diene, has been reported, highlighting the utility of the spiro[2.4]heptane core in polymer science. researchgate.net

Fabrication of Functional Organic Materials

The unique three-dimensional structure of the spiro[2.4]heptane unit makes it an attractive component for the design of functional organic materials. nih.gov These materials are of interest for applications in electronics, optics, and sensor technology. The incorporation of the spirocyclic scaffold can disrupt crystal packing, leading to amorphous materials with improved solubility and film-forming properties, which are advantageous for device fabrication. nih.gov

This compound can be used to attach the spirocyclic motif to chromophores, fluorophores, or other functional molecules. For example, reacting the carbonyl chloride with a fluorescent dye containing a hydroxyl or amino group would yield a new material with the photophysical properties of the dye and the morphological benefits of the spiro group.

Table 2: Potential Functional Organic Materials from this compound

Functional UnitLinkage TypePotential Application
Anthracene (with amino group)AmideOrganic Light-Emitting Diode (OLED) host material
Perylene diimide (with hydroxyl group)EsterNon-fullerene acceptor in organic photovoltaics
Azobenzene (with amino group)AmidePhoto-switchable material

The synthesis of functional organic molecules containing spiro[4.4]nonane, a related spirocycle, has been explored for applications in perovskite solar cells, demonstrating the potential of spiro compounds in advanced materials. researchgate.net The rigid spiro structure can contribute to the stability and performance of such devices. researchgate.net

Intermediates for Analogue Synthesis (e.g., biologically relevant core structures, excluding activity)

The spiro[2.4]heptane framework is a recognized scaffold in medicinal chemistry due to its ability to mimic or replace other cyclic structures in biologically active molecules, often leading to improved pharmacological profiles. researchgate.net this compound serves as a reactive intermediate to incorporate this valuable core structure into a variety of molecular analogues.

A notable example of a related spirocyclic building block is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug Ledipasvir. researchgate.net This highlights the importance of spiro[2.4]heptane derivatives in the development of pharmaceuticals. While not the exact compound, the synthesis of such complex molecules often involves the activation of a carboxylic acid, for which a carbonyl chloride is a classic reactive form.

The conversion of spiro[2.4]heptane-1-carboxylic acid to its corresponding carbonyl chloride allows for facile amide bond formation with a wide range of amines, including amino acids and more complex amine-containing fragments. This provides a straightforward method for creating libraries of spiro[2.4]heptane-containing compounds for screening and lead optimization in drug discovery programs.

Table 3: Examples of Core Structures Accessible from this compound

ReactantResulting Core StructureRelevance
Glycine methyl esterMethyl 2-((spiro[2.4]heptane-1-carbonyl)amino)acetatePeptidomimetic building block
4-Aminopiperidine(Spiro[2.4]heptan-1-yl)(piperidin-4-yl)methanoneScaffold for CNS-targeted compounds
AnilineN-Phenylspiro[2.4]heptane-1-carboxamideGeneral pharmacophore component

The synthesis of various spiro heterocyclic steroids and spiro-1,2,4-triazine derivatives further underscores the broad utility of spirocyclic intermediates in generating structurally diverse and potentially biologically relevant molecules. researchgate.netnih.gov

Future Directions and Emerging Research Challenges

Development of Green and Sustainable Synthetic Routes for Spiro[2.4]heptane-1-carbonyl chloride

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a reactive building block like this compound, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Traditional methods for the synthesis of acyl chlorides often rely on stoichiometric reagents like thionyl chloride or oxalyl chloride, which can generate significant amounts of corrosive byproducts. iitk.ac.inwikipedia.orgcommonorganicchemistry.comlibretexts.org Future research is anticipated to move towards catalytic processes. For instance, the development of catalytic systems that can directly convert the corresponding carboxylic acid, Spiro[2.4]heptane-1-carboxylic acid, into the acyl chloride with high efficiency and selectivity would be a significant advancement. google.comorganic-chemistry.org This could involve the design of novel catalysts that activate the carboxylic acid towards nucleophilic attack by a chloride source under mild conditions.

Furthermore, the principles of green chemistry encourage the use of less hazardous chemicals. tandfonline.comresearchgate.net Research into alternative chlorinating agents that are more benign than traditional reagents is a promising avenue. The use of solid-supported reagents or enzyme-catalyzed reactions, while challenging for acyl chloride synthesis, could also be explored as long-term, sustainable alternatives. The development of multicomponent domino reactions, which allow for the synthesis of complex molecules like spirocycles in a single step from simple precursors, represents a highly atom-economical and green approach that could be adapted for the synthesis of this compound derivatives. nih.govmdpi.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Acyl Chlorides

FeatureTraditional Methods (e.g., SOCl₂)Future Catalytic/Green Methods
Reagent Stoichiometry StoichiometricCatalytic
Byproducts Acidic gases (e.g., SO₂, HCl)Minimal or recyclable
Reaction Conditions Often harsh (e.g., reflux)Milder, lower energy
Atom Economy LowerHigher
Environmental Impact HigherLower

Future research could focus on developing a continuous flow process starting from Spiro[2.4]heptane-1-carboxylic acid. researchgate.netresearchgate.netoup.com This would involve pumping the carboxylic acid and a chlorinating agent through a heated reactor, with the resulting acyl chloride being immediately used in a subsequent reaction step, also in a continuous manner. acs.org This "on-demand" synthesis would avoid the need to isolate and store the reactive acyl chloride. acs.org The optimization of reactor design, residence time, and temperature will be critical for achieving high conversion and purity.

Exploration of Novel Reactivity Modes for this compound

Beyond its conventional role as an acylating agent, the unique strained spirocyclic structure of this compound suggests the potential for novel and underexplored reactivity patterns.

Photochemical and electrochemical methods offer alternative ways to activate molecules, often under mild conditions and with high selectivity. rsc.orgresearchgate.net The carbonyl group and the strained cyclopropane (B1198618) ring in this compound present interesting possibilities for such transformations.

Visible-light photoredox catalysis could be employed to generate acyl radicals from this compound. acs.org These radicals could then participate in a variety of carbon-carbon bond-forming reactions, expanding the synthetic utility of this building block beyond traditional nucleophilic acyl substitution. rsc.orgresearchgate.net Electrochemical synthesis also presents a green alternative for generating reactive species. researchgate.netrsc.org For instance, the electrochemical reduction of the acyl chloride could lead to the formation of an acyl radical or other reactive intermediates that could undergo novel coupling reactions. rsc.org An O₂-triggered electrochemical approach could also be envisioned for the synthesis of ester derivatives from the corresponding acyl chloride. researchgate.net

The strained three-membered ring in the spiro[2.4]heptane system is susceptible to ring-opening reactions under radical conditions. rsc.orgresearchgate.net Research could explore the generation of radicals on the spirocyclic core, potentially leading to ring-opening and subsequent rearrangement or trapping reactions to form more complex molecular architectures. Silver-promoted intramolecular trapping of spiro radicals has been shown to produce valuable spirocyclic compounds. rsc.org

The chemistry of carbenes derived from acyl chlorides is another area ripe for exploration. The Wolff rearrangement of acyl carbenes to form ketenes is a well-established reaction. libretexts.org Generating a carbene from this compound could lead to a highly strained and reactive ketene (B1206846) intermediate, which could then be trapped with various nucleophiles or participate in cycloaddition reactions. The reaction of acyl chlorides with amino siloxy carbenes is another emerging area that could be applied to this system. researchgate.net

Integration with Machine Learning and AI in Synthetic Planning and Reactivity Prediction

Table 2: Potential Applications of AI/ML in the Study of this compound

Application AreaSpecific TaskPotential Impact
Synthetic Route Design Retrosynthetic analysis and optimizationFaster development of efficient and sustainable syntheses. nih.gov
Reactivity Prediction Predicting outcomes of novel transformationsGuidance for experimental design and discovery of new reactions. ibm.com
Property Prediction Estimating physicochemical and biological properties of derivativesPrioritization of synthetic targets for various applications.

Advanced In-Situ Monitoring Techniques for Reactions Involving this compound

The manufacturing and subsequent reactions of this compound, a highly reactive acyl chloride, necessitate precise control over reaction conditions to ensure safety, optimize yield, and maintain high purity of the final products. Traditional offline analytical methods, such as thin-layer chromatography (TLC) or gas chromatography (GC), often fall short in providing real-time insights into the dynamic processes occurring within the reaction vessel. echemi.comresearchgate.net The inherent reactivity of acyl chlorides can lead to hydrolysis or other side reactions upon exposure to the environment during sampling and analysis, making accurate monitoring challenging. researchgate.net To overcome these limitations, the chemical and pharmaceutical industries are increasingly adopting Process Analytical Technology (PAT), a framework that utilizes in-situ (in-line or on-line) monitoring tools to analyze and control manufacturing processes in real-time. mt.comwikipedia.orghamiltoncompany.com

Advanced in-situ monitoring techniques offer a continuous stream of data on critical process parameters (CPPs) and critical quality attributes (CQAs), enabling a deeper understanding of reaction kinetics, the identification of transient intermediates, and the immediate detection of process deviations. mt.comwikipedia.orgmt.com For reactions involving this compound, these technologies are invaluable for tracking its formation from the corresponding carboxylic acid and its consumption in subsequent nucleophilic substitution reactions.

Several spectroscopic techniques are particularly well-suited for the in-situ monitoring of reactions involving acyl chlorides:

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing attenuated total reflectance (ATR) probes, is a powerful tool for monitoring the progress of reactions in real-time. youtube.commt.com The carbonyl (C=O) stretching frequency is highly sensitive to the electronic environment of the carbonyl group. For acyl chlorides, this absorption band typically appears at a high wavenumber (around 1800 cm⁻¹). This distinct spectral window allows for the clear differentiation between the starting carboxylic acid, the this compound intermediate, and the final ester or amide product. nih.gov For example, as the reaction to form the acyl chloride proceeds, a decrease in the broad hydroxyl (-OH) band of the carboxylic acid and the appearance of the sharp C=O band of the acyl chloride can be observed. mt.com Conversely, during a subsequent reaction, the disappearance of the acyl chloride peak and the emergence of a new carbonyl peak at a lower frequency (e.g., ~1740 cm⁻¹ for an ester or ~1640 cm⁻¹ for an amide) can be tracked to determine the reaction endpoint. nih.gov

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly advantageous for monitoring reactions in aqueous or highly polar solvent systems where FTIR may be less effective. The C=O bond of an acyl chloride also gives a strong and characteristic Raman signal. Like FTIR, Raman spectroscopy can be used to track the concentration profiles of reactants, intermediates, and products throughout the course of a reaction. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, recent advancements have led to the development of flow-NMR systems that can be integrated into a reaction setup for in-situ analysis. For this compound, ¹H-NMR would be particularly useful for monitoring the disappearance of the acidic proton of the starting carboxylic acid and the appearance of signals corresponding to the final product. The protons adjacent to the carbonyl group in the acyl chloride would also have a characteristic chemical shift.

The integration of these in-situ monitoring techniques provides a wealth of data that can be used to generate detailed reaction profiles. This data is crucial for building kinetic models, optimizing process parameters such as temperature and dosing rates, and ensuring the safe and efficient production of materials derived from this compound. mt.com

Interactive Data Tables

The following tables represent typical data that could be generated from in-situ monitoring of a reaction to form an amide from this compound.

Table 1: In-Situ FTIR Monitoring Data

This table illustrates the change in absorbance at specific wavenumbers corresponding to the key functional groups involved in the reaction.

Reaction Time (minutes)Absorbance at ~1800 cm⁻¹ (Acyl Chloride C=O)Absorbance at ~1640 cm⁻¹ (Amide C=O)
00.020.01
50.850.15
100.600.40
150.350.65
200.100.90
250.020.98

Table 2: Reaction Component Concentration Profile from In-Situ Spectroscopy

This table shows the calculated relative concentrations of the key species over time, derived from the spectroscopic data.

Reaction Time (minutes)This compound (%)Amide Product (%)
0982
58020
105545
153070
20595
25<1>99

Q & A

Basic: What spectroscopic techniques are critical for characterizing Spiro[2.4]heptane-1-carbonyl chloride, and how are they applied?

Answer:
1H and 13C NMR spectroscopy are essential for structural confirmation. For spiro compounds, coupling constants (e.g., 1H-1H and 1H-13C) provide insights into bond orientation and electronic environments. In spiro[2.4]heptane derivatives, iterative calculations using Varian HA-100 spectrometers can resolve overlapping signals, as demonstrated for similar spiro alkenes . Key spectral markers include high-field shifts for strained protons and distinct carbonyl chloride resonances (~170-180 ppm in 13C NMR). For example, (1S,4R)-camphanoyl chloride (a structural analog) showed diagnostic signals at δ 1.2–1.5 ppm (methyl groups) and δ 170–175 ppm (carbonyl chloride) in its NMR spectra .

Basic: What is the optimized synthetic route for this compound?

Answer:
A common method involves refluxing the corresponding carboxylic acid (e.g., camphanic acid) with thionyl chloride (SOCl2). For instance, (1S,4R)-camphanoyl chloride was synthesized by reacting camphanic acid with excess SOCl2 (10:1 molar ratio) under reflux for 3 hours, achieving an 81% yield after vacuum distillation . Critical parameters include stoichiometric excess of SOCl2, inert atmosphere, and controlled temperature to avoid side reactions (e.g., ring-opening).

Advanced: How can researchers resolve contradictions in NMR data for spiro compounds?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Iterative computational analysis (e.g., density functional theory (DFT) for coupling constants) can validate experimental NMR assignments. For example, in spiro[4.4]nonadiene, computational modeling matched observed 1H-1H coupling constants (J = 8–12 Hz), confirming "inner" vs. "outer" alkene proton assignments . Additionally, variable-temperature NMR can distinguish dynamic equilibria from static structures.

Advanced: What computational methods validate the thermodynamic stability of this compound?

Answer:
Gas-phase thermochemical data (e.g., ΔfH° = 238 kJ/mol) and Gibbs free energy calculations are critical. For spiro[2.4]hepta-4,6-diene analogs, molecular mechanics simulations (MMFF94 force field) and ab initio methods (e.g., MP2/cc-pVTZ) predict strain energies and reactivity trends. Experimental boiling points (e.g., 330.2 K at 0.133 bar) further corroborate computational vapor pressure models .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Due to its reactivity (acyl chloride), use inert atmosphere (N2/Ar), anhydrous conditions, and personal protective equipment (gloves, goggles). Immediate decontamination with ethanol or aqueous base (e.g., NaHCO3) is advised for spills. Inhalation risks require fume hood use, and skin contact mandates thorough washing with soap/water .

Advanced: How does the spirocyclic framework influence the compound’s reactivity in acylation reactions?

Answer:
The spiro structure imposes steric constraints, directing nucleophilic attack to the carbonyl chloride. For example, in (1S,4R)-camphanoyl chloride, the bicyclic framework hinders approach from the exo face, favoring endo-selective acylation. Kinetic studies (e.g., competition experiments with benzoyl chloride) reveal rate differences attributable to ring strain and electron-withdrawing effects .

Basic: What thermodynamic properties are critical for storage and reaction design?

Answer:
Key properties include:

  • Boiling point : 330.2 K (0.133 bar)
  • ΔrH° : -364 kJ/mol (gas-phase reaction enthalpy)
  • Hydrolytic stability : Reacts exothermically with water; storage requires desiccants (e.g., molecular sieves).

Advanced: What mechanistic insights explain the compound’s role in stereoselective synthesis?

Answer:
The spiro system’s rigidity enables chiral induction. For example, (1S,4R)-camphanoyl chloride is used to resolve racemic alcohols via esterification, where the bicyclic framework enforces diastereomeric transition states. Studies using kinetic resolution (krel > 5) and X-ray crystallography confirm stereochemical outcomes .

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